N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary target of this compound is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
The compound acts as an antagonist to the AHR . It binds to the receptor, preventing its activation and subsequent transcriptional effects . This blockage of the AHR pathway can be of clinical interest for metabolic and inflammatory pathological processes .
Biochemical Pathways
The AHR pathway is the primary biochemical pathway affected by this compound . The AHR, when activated, can modulate several chronic diseases . By acting as an antagonist, the compound prevents the activation of this pathway, potentially altering the course of these diseases .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the AHR pathway . By blocking this pathway, the compound can potentially alter the progression of diseases modulated by AHR .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other ligands in the environment that can activate AHR might impact the compound’s efficacy . Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as thionyl chloride, to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 5-phenyl-1,2-oxazole-3-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP), which have been shown to be effective in similar syntheses .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety can yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized heterocycles .
Scientific Research Applications
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a probe for studying biological processes due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromofuran-2-carbonyl)isonicotinohydrazide: This compound shares the bromofuran moiety and has shown potential as a COX-2 inhibitor.
2-(5-bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine: Another bromofuran derivative with applications in medicinal chemistry.
Uniqueness
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical reactivity and potential biological activities. This structural complexity makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4O4/c17-13-7-6-11(23-13)15-19-20-16(24-15)18-14(22)10-8-12(25-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXDSQBESPDSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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